3-(2-Methoxyethoxy)propanal
Description
Significance of Polyether-Aldehyde Motifs in Organic Synthesis and Polymer Science
The combination of polyether and aldehyde functionalities within a single molecular structure, known as a polyether-aldehyde motif, offers significant advantages in organic synthesis and polymer science. Polyethers, characterized by the repeating C–O–C ether linkage in their backbone, are noted for providing high flexibility and processability to polymers. acs.org Their unique properties have led to extensive use in fields ranging from biomedical applications to materials science. acs.org
Aldehydes, containing the reactive formyl group (R−CH=O), are fundamental building blocks in organic chemistry. wikipedia.org The carbonyl group in aldehydes is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgncert.nic.in This reactivity allows aldehydes to participate in a wide array of chemical reactions, making them crucial intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. numberanalytics.comnih.gov
The integration of these two motifs in a compound like 3-(2-Methoxyethoxy)propanal (B1676781) results in a bifunctional molecule with distinct properties. The polyether chain imparts solubility in various organic solvents and water, as well as flexibility, while the terminal aldehyde group serves as a reactive handle for further chemical modification. cymitquimica.com This dual nature makes such compounds valuable as reactive intermediates or building blocks for creating more complex molecular architectures and polymers with tailored properties. cymitquimica.comcymitquimica.com
Historical Perspectives on Related Propanal and Alkoxyether Derivatives in Chemical Literature
The field of organic synthesis has evolved significantly since the 19th century, moving from the synthesis of simple molecules like urea (B33335) to the construction of highly complex natural and designed compounds. nih.govmdpi.com Early research focused on understanding the reactivity of individual functional groups. Aldehydes such as formaldehyde (B43269) and benzaldehyde (B42025) were among the early subjects of study, with their reactions and applications in perfumes, dyes, and preservatives being well-documented. ncert.nic.inksu.edu.sa Similarly, ether linkages were recognized for their relative stability and presence in numerous natural and synthetic substances.
As synthetic chemistry grew more sophisticated, chemists began to design and create molecules with multiple functional groups to achieve specific outcomes. The development of derivatives of propanal, a three-carbon aldehyde, has been driven by various applications, including its potential use as a biofuel additive. uva.es Concurrently, alkoxyethanols, which are ethers containing a hydroxyl group, have been extensively studied and used commercially, for instance, as anti-icing additives in jet fuel and as industrial solvents. uva.es The synthesis of compounds that merge these structural features—an alkoxyether chain and a propanal group—represents a logical progression, aiming to create versatile intermediates for use in materials science and chemical research. alfa-industry.com
Scope and Objectives of Academic Research on this compound
Academic and industrial research into this compound focuses primarily on its role as a reactive intermediate and building block in chemical synthesis. cymitquimica.comalfa-industry.com The compound's value stems from its unique chemical structure, which combines a methoxyethyl ether group with a propionaldehyde (B47417) functional group. cymitquimica.com This structure makes it a useful component in the synthesis of more complex molecules and polymers. cymitquimica.com
Research objectives often involve utilizing the terminal aldehyde for covalent modification, enabling the attachment of this hydrophilic ether-containing segment to other molecules. Its solubility in both water and various organic solvents makes it a versatile choice for applications in the formulation of cosmetics and personal care products, where it can enhance the stability and solubility of active ingredients. cymitquimica.com In materials science, research explores its use in creating polymers with specific, desirable properties imparted by the flexible and hydrophilic ether chain. alfa-industry.com A key area of investigation involves its use as a precursor for creating complex heterocyclic organic structures, demonstrating its utility in expanding the toolbox of synthetic chemistry. alfa-industry.com
Physicochemical Properties of this compound
This table summarizes the key computed chemical and physical properties of the compound.
| Property | Value |
| Molecular Formula | C6H12O3 nih.gov |
| Molecular Weight | 132.16 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 125061-88-3 nih.gov |
| Canonical SMILES | COCCOCCC=O nih.gov |
| InChI Key | PVMNWBRYHQDVIN-UHFFFAOYSA-N nih.gov |
Computed Molecular Descriptors
These descriptors provide further insight into the molecule's topology and properties.
| Descriptor | Value |
| XLogP3 | -0.6 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 5 nih.gov |
| Exact Mass | 132.078644241 Da nih.gov |
| Topological Polar Surface Area | 35.5 Ų nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-5-6-9-4-2-3-7/h3H,2,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNWBRYHQDVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125061-88-3 | |
| Record name | Methoxypolyethylene glycol propionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125061-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90154627 | |
| Record name | Mepeg aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125061-88-3, 53038-23-6 | |
| Record name | Mepeg aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyethoxy)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 2 Methoxyethoxy Propanal and Its Advanced Precursors
Chemo- and Regioselective Routes to the 3-(2-Methoxyethoxy)propanal (B1676781) Core Structure
The construction of the this compound backbone hinges on the selective formation of ether and aldehyde functionalities. A key precursor for many of these routes is 3-(2-Methoxyethoxy)-1-propanol hongglory.com. The challenge lies in performing transformations selectively at one end of the molecule without affecting the functional group at the other end.
One plausible regioselective approach involves the Michael addition of 2-methoxyethanol (B45455) to an α,β-unsaturated aldehyde like acrolein. This reaction must be carefully controlled to favor the 1,4-addition to the conjugated system, thus forming the desired ether linkage and retaining the aldehyde group.
Another significant strategy is the hydroformylation of 2-methoxyethyl vinyl ether. This reaction, often catalyzed by rhodium or cobalt complexes, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. The regioselectivity of the hydroformylation is critical to ensure the formation of the linear propanal product rather than a branched isomer.
A process for preparing related 2-methoxyethoxy-benzenes involves reacting a phenol (B47542) with 2-chloroethyl methyl ether under pressure at temperatures above 95°C, which could be adapted for aliphatic alcohols. google.com
The introduction of the aldehyde group is a critical step, most commonly achieved through the oxidation of the primary alcohol, 3-(2-Methoxyethoxy)-1-propanol. To prevent over-oxidation to the carboxylic acid, mild and selective oxidation methods are required. docbrown.info
Modern synthetic chemistry offers several advanced techniques:
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. It is highly effective for converting primary alcohols to aldehydes with minimal side products. A similar procedure has been used to synthesize related aldehydes from precursors like 2-(2-methoxyethoxy)ethanol. acs.org
Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes under neutral conditions at room temperature.
Catalytic Oxidation : Transition metal catalysts, such as those based on ruthenium (Ru) or palladium (Pd), can facilitate the oxidation of alcohols to aldehydes. numberanalytics.com These catalytic methods are often considered greener as they require only a substoichiometric amount of the oxidizing agent.
Reduction of Carboxylic Acid Derivatives : The aldehyde can be formed by the controlled reduction of a corresponding ester or carboxylic acid. Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are known to selectively reduce esters to aldehydes, especially at low temperatures. chemistrytalk.org The reduction of nitriles using reagents like diborane (B8814927) (B₂H₆) also provides a viable route to the aldehyde functional group.
| Oxidation Method | Reagents | Typical Conditions | Selectivity |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low Temperature (-78 °C) | High for Aldehyde |
| DMP Oxidation | Dess-Martin Periodinane | Room Temperature, CH₂Cl₂ | High for Aldehyde |
| Catalytic Oxidation | Ru or Pd catalyst, Oxidant | Varies | Good to High |
| Red-Al Reduction | Sodium bis(2-methoxyethoxy)aluminum hydride | Low Temperature | High for Aldehyde from Ester |
The 2-methoxyethoxy group is typically introduced via an etherification reaction. The Williamson ether synthesis is a fundamental and widely used method for this purpose. masterorganicchemistry.com This Sɴ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.com
For the synthesis of this compound precursors, this could involve:
Reacting the sodium salt of a propan-1,3-diol derivative with 2-chloroethyl methyl ether. google.com
Using 2-methoxyethoxymethyl chloride (MEM-Cl) to protect an alcohol. wikipedia.org While typically used as a protecting group, the underlying chemistry is relevant for forming the required ether linkage. The alcohol is deprotonated with a non-nucleophilic base, followed by the addition of the chloroalkyl ether. wikipedia.org
Alternatively, the synthesis of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives has involved the introduction of 2-methoxyethoxy groups onto a phenylene moiety, demonstrating methods for attaching this group to aromatic structures which can inform aliphatic synthesis strategies. d-nb.info
Stereoselective Approaches in the Synthesis of Chiral Analogues
While this compound itself is an achiral molecule, synthetic strategies can be adapted to produce chiral analogues, which are valuable as building blocks in medicinal chemistry and materials science. beilstein-journals.org Stereoselectivity can be introduced at different stages of the synthesis.
A key strategy involves the use of a chiral starting material from the "chiral pool," such as a carbohydrate derivative, which is then chemically modified to yield the desired chiral structure. researchgate.net For instance, a glucose derivative can be converted stereoselectively into a functionalized cyclopentane, demonstrating how carbohydrate scaffolds can be used to create complex chiral molecules. researchgate.net
Asymmetric synthesis provides another powerful approach. This can include:
Asymmetric Reduction : A prochiral ketone precursor could be reduced to a chiral alcohol using a chiral reducing agent or a catalyst, such as those used in Noyori asymmetric hydrogenation. This introduces a stereocenter that is maintained through subsequent synthetic steps.
Stereoselective Alkylation : A chiral auxiliary can be used to direct the alkylation of an enolate, thereby establishing a new stereocenter with high diastereoselectivity.
Catalytic Asymmetric Reactions : Chiral phosphoric acids have been used to catalyze the synthesis of axially chiral allenes and styrenes, showcasing how chiral catalysts can control the stereochemical outcome of a reaction. nih.gov Similar principles could be applied to create chiral analogues of this compound.
A convergent synthesis approach allows for the preparation of diverse chiral amine building blocks which are then reacted with a common intermediate, a strategy that could be adapted for creating a library of chiral analogues. beilstein-journals.org
Mechanistic Elucidation of Novel Synthetic Transformations towards this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. The synthesis of this compound and its precursors involves several well-understood mechanistic pathways.
Williamson Ether Synthesis : This reaction proceeds via a classical bimolecular nucleophilic substitution (Sɴ2) mechanism. masterorganicchemistry.com An alkoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bearing a leaving group (e.g., a halide). The reaction results in the inversion of stereochemistry if the carbon is a stereocenter.
Swern Oxidation : The mechanism begins with the reaction of DMSO with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, leading to an alkoxysulfonium salt. In the presence of a hindered, non-nucleophilic base like triethylamine, an intramolecular E2-type elimination occurs via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and protonated base.
Hydroformylation : The mechanism of rhodium-catalyzed hydroformylation (oxo process) is a well-studied catalytic cycle. numberanalytics.com It typically involves the coordination of the alkene to the metal center, insertion of the alkene into a rhodium-hydride bond, migratory insertion of carbon monoxide to form an acyl-metal complex, and finally, reductive elimination or hydrogenolysis to release the aldehyde and regenerate the catalyst.
Radical Reactions : Novel synthetic methods may involve radical intermediates. For instance, photoredox catalysis can generate α-amino radicals and propargyl radicals that undergo cross-coupling. rsc.org Mechanistic studies, including DFT calculations, can help determine the most favorable reaction pathways in such complex transformations. rsc.org
Recent research has also focused on the mechanisms of cascade reactions catalyzed by metal clusters, which can involve sequential steps like C-H bond insertion and nucleophilic attack to build complex molecular scaffolds with high atom efficiency. acs.orgjst.go.jp
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sphinxsai.comunibo.it
Key green chemistry strategies applicable to this synthesis include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com For example, addition reactions like hydroformylation have a 100% theoretical atom economy.
Use of Catalysis : Employing catalytic reagents over stoichiometric ones reduces waste. This includes using transition metal catalysts for oxidation and hydroformylation, as well as biocatalysts (enzymes). numberanalytics.commdpi.com Biocatalytic methods, such as using alcohol dehydrogenases for oxidation or carboxylic acid reductases (CARs) for converting acids to aldehydes, operate under mild, environmentally friendly conditions. mdpi.com
Safer Solvents and Reagents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical CO₂, or ionic liquids is a core principle. unibo.itkahedu.edu.in Similarly, toxic reagents like chromium-based oxidants can be replaced with milder options like DMP or catalytic systems using hydrogen peroxide as the terminal oxidant. kahedu.edu.in
Energy Efficiency : Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. univpancasila.ac.id
The development of environmentally friendly reactions, such as those catalyzed by zinc clusters for transesterification and other transformations, highlights the ongoing effort to create more sustainable chemical processes. jst.go.jp
Chemical Reactivity and Mechanistic Studies of 3 2 Methoxyethoxy Propanal
Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center
Nucleophilic addition is a characteristic reaction of aldehydes. study.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgmedlifemastery.com Subsequent protonation of the alkoxide yields the final addition product, typically an alcohol. libretexts.orgmedlifemastery.com Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.orgkhanacademy.orgyoutube.com
Reactivity with Carbon-Nucleophiles: Enolate Chemistry and Organometallic Additions
Enolate Chemistry
Like other aldehydes with α-hydrogens, 3-(2-Methoxyethoxy)propanal (B1676781) can be deprotonated at the α-carbon by a base to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile and can react with various electrophiles. While it can react with itself (self-condensation, see section 3.2.1), it can also be used in reactions with other electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation for subsequent reactions.
Organometallic Additions
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful carbon nucleophiles that readily react with aldehydes. gauthmath.compearson.com The reaction involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon of this compound. youtube.com This forms a new carbon-carbon bond and a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. youtube.com The reaction of an aldehyde with an organometallic reagent is a versatile method for synthesizing a wide range of secondary alcohols. khanacademy.org
| Organometallic Reagent | Reagent Structure | Expected Alcohol Product |
|---|---|---|
| Methylmagnesium Bromide | CH₃MgBr | 4-(2-Methoxyethoxy)-butan-2-ol |
| Ethyllithium | CH₃CH₂Li | 5-(2-Methoxyethoxy)-pentan-3-ol |
| Phenylmagnesium Bromide | C₆H₅MgBr | 1-Phenyl-3-(2-methoxyethoxy)propan-1-ol |
| Vinyllithium | CH₂=CHLi | 5-(2-Methoxyethoxy)-pent-1-en-3-ol |
Reductive Transformations to Corresponding Alcohols and Amines
Reduction to Alcohols
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-(2-Methoxyethoxy)propan-1-ol. This transformation is commonly achieved using metal hydride reagents. openochem.orgchemistrysteps.com Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for this purpose. chemistrysteps.combritannica.com The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. chemistrysteps.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) is another effective method for reducing aldehydes to alcohols. britannica.com
Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful method for converting aldehydes into amines. wikipedia.org This process involves two main steps: the formation of an imine intermediate followed by its reduction. wikipedia.orglibretexts.org When this compound reacts with a primary amine or ammonia, it forms an imine (or an iminium ion) in situ. wikipedia.org This intermediate is then reduced to the corresponding amine without being isolated. masterorganicchemistry.com
Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine/iminium ion over the starting aldehyde, preventing the competing reduction of the aldehyde to an alcohol. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction is a highly efficient route to a diverse range of substituted amines. wikipedia.orgchemistrysteps.com
| Amine Reactant | Amine Structure | Expected Product |
|---|---|---|
| Ammonia | NH₃ | 3-(2-Methoxyethoxy)propan-1-amine |
| Methylamine | CH₃NH₂ | N-Methyl-3-(2-methoxyethoxy)propan-1-amine |
| Aniline | C₆H₅NH₂ | N-Phenyl-3-(2-methoxyethoxy)propan-1-amine |
| Dimethylamine* | (CH₃)₂NH | N,N-Dimethyl-3-(2-methoxyethoxy)propan-1-amine |
Formation of Imine, Oxime, and Hydrazone Derivatives
Aldehydes react with primary amines and their derivatives in a nucleophilic addition-elimination reaction to form compounds containing a carbon-nitrogen double bond. These reactions are typically catalyzed by mild acid. jove.com
Imines : The reaction of this compound with a primary amine (R-NH₂) yields an N-substituted imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.orgfiveable.me The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the imine. jove.comlibretexts.orgchemistrysteps.com The reaction is reversible and the pH must be carefully controlled, with an optimal range typically around 4.5, to ensure protonation of the carbinolamine hydroxyl group (making it a good leaving group) without excessive protonation of the amine nucleophile. jove.com
Oximes : When reacted with hydroxylamine (B1172632) (NH₂OH), this compound forms an oxime. byjus.comwikipedia.orgchemtube3d.com The formation mechanism is analogous to that of imines. masterorganicchemistry.com Oximes are generally more stable than imines and can exist as geometric isomers (E/Z). wikipedia.org
Hydrazones : The condensation reaction with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. wikipedia.orglibretexts.orgnih.govrsc.org These derivatives are often stable, crystalline solids and are intermediates in reactions like the Wolff-Kishner reduction. wikipedia.orglibretexts.org
| Reagent | Reagent Structure | Product Type | Product Name |
|---|---|---|---|
| Ethylamine | CH₃CH₂NH₂ | Imine | N-(3-(2-Methoxyethoxy)propylidene)ethanamine |
| Hydroxylamine | NH₂OH | Oxime | This compound oxime |
| Hydrazine | H₂NNH₂ | Hydrazone | This compound hydrazone |
| Phenylhydrazine | C₆H₅NHNH₂ | Phenylhydrazone | This compound phenylhydrazone |
Aldol (B89426) and Related Condensation Reactions: Intermolecular and Intramolecular Processes
The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate ion with a carbonyl compound. libretexts.org Since this compound possesses α-hydrogens, it can function as both the enolate precursor (the nucleophile) and the carbonyl acceptor (the electrophile).
Self-Condensation Pathways and Oligomerization
In the presence of a base (like NaOH) or acid catalyst, this compound can undergo a self-aldol reaction. wikipedia.org One molecule is converted into its enolate, which then attacks the carbonyl carbon of a second molecule. wikipedia.org This initial step is the aldol addition, which forms a β-hydroxy aldehyde. For this compound, the addition product is 3-hydroxy-2-(2-(2-methoxyethoxy)ethyl)-4-methoxy-pentanal.
This aldol addition product can often be readily dehydrated, especially with heating, to form an α,β-unsaturated aldehyde. This second step is a condensation reaction, and the combined process is known as the aldol condensation. wikipedia.org The self-condensation of propanal, a close structural analog, yields 2-methyl-2-pentenal. acs.orgquora.com By analogy, the condensation product of this compound is expected to be 2-((2-methoxyethoxy)methyl)pent-2-enal. Under certain conditions, these reactions can continue, leading to the formation of dimers, trimers, and higher oligomers. researchgate.netresearchgate.netosti.gov
Cross-Condensation with Diverse Carbonyl Substrates
A crossed-aldol (or mixed-aldol) reaction occurs between two different carbonyl compounds. chemistrysteps.com If both partners have α-hydrogens, a complex mixture of up to four different products can form, limiting the synthetic utility. chemistrysteps.comutexas.edu
However, a synthetically useful crossed-aldol reaction can be achieved if one of the carbonyl partners lacks α-hydrogens (e.g., formaldehyde (B43269) or benzaldehyde). uobabylon.edu.iqkhanacademy.org This partner can only act as the electrophile, preventing one of the self-condensation pathways. uobabylon.edu.iq To favor the desired cross-product, the aldehyde with α-hydrogens (in this case, this compound) is typically added slowly to a mixture of the non-enolizable aldehyde and the base. uobabylon.edu.iq This strategy keeps the concentration of the enolizable aldehyde low, minimizing its self-condensation. chemistrysteps.com Studies on propanal have shown it effectively undergoes cross-aldol condensation with formaldehyde. quora.comresearchgate.netacs.org
| Carbonyl Partner (Electrophile) | Structure | Expected Aldol Condensation Product |
|---|---|---|
| Formaldehyde | CH₂O | 2-((2-Methoxyethoxy)methyl)propenal |
| Benzaldehyde (B42025) | C₆H₅CHO | 2-((2-Methoxyethoxy)methyl)-3-phenylpropenal |
| Acetone* | (CH₃)₂CO | 4-((2-Methoxyethoxy)methyl)pent-3-en-2-one |
Controlled Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde functional group of this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 3-(2-Methoxyethoxy)propanoic acid. This transformation is a fundamental reaction in organic synthesis. The mechanism of aldehyde oxidation typically proceeds through a hydrate intermediate, which is formed by the nucleophilic addition of water to the electrophilic carbonyl carbon. This geminal-diol intermediate then undergoes oxidation. jackwestin.com
A variety of oxidizing agents can accomplish this conversion, ranging from strong, metal-based oxidants to milder, catalytic systems. nih.gov The choice of reagent can be critical to ensure high yield and to avoid unwanted side reactions, particularly cleavage of the ether linkages under harsh conditions.
Common methods for the oxidation of aldehydes to carboxylic acids include:
Metal-Based Reagents: Traditional oxidants like potassium permanganate (KMnO4) and Jones reagent (CrO3 in sulfuric acid) are highly effective. khanacademy.org The reaction with acidified potassium dichromate(VI) is a classic example, where the orange dichromate(VI) ion is reduced to the green chromium(III) ion as the aldehyde is oxidized. chemguide.co.uk
Milder Oxidants: For substrates with sensitive functional groups, milder conditions are preferable. Reagents like Oxone have been shown to be effective for converting aldehydes to carboxylic acids in simple and efficient protocols. organic-chemistry.org
Catalytic Aerobic Oxidation: Modern synthetic methods often favor environmentally benign approaches. Catalytic systems using N-hydroxyphthalimide (NHPI) or co-catalysts like ketoABNO/NOx allow for the use of molecular oxygen or air as the terminal oxidant under mild conditions. nih.govorganic-chemistry.org These methods are highly chemoselective, oxidizing the aldehyde group without affecting other parts of the molecule. nih.gov
Biocatalytic Methods: Aldehyde dehydrogenases (ALDHs) offer exceptional chemoselectivity, converting aldehydes to carboxylic acids with high efficiency at mild pH and temperature. nih.gov This enzymatic approach avoids toxic reagents and side products, ensuring that other potentially oxidizable groups within the molecule, such as the ether linkages, remain untouched. nih.gov
The general mechanism for many of these oxidations involves the formation of a hydrate at the aldehyde group, which is then attacked by the oxidant in a manner analogous to the oxidation of a primary alcohol. khanacademy.orgchemguide.co.uk
| Oxidizing System | Typical Conditions | Advantages | Potential Considerations |
|---|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux with excess oxidant | Strong, effective, and visually indicates reaction progress (orange to green). chemguide.co.uk | Requires stoichiometric amounts of toxic chromium salts; harsh acidic conditions. |
| Potassium Permanganate (KMnO₄) | Aqueous, often alkaline or acidic | Powerful and relatively inexpensive. | Can be difficult to control and may cleave other functional groups. |
| Hydrogen Peroxide (H₂O₂) with Catalyst | Catalyst (e.g., VO(acac)₂), mild temperatures. organic-chemistry.org | "Green" oxidant (byproduct is water), often highly selective. rsc.org | Requires a specific catalyst; reaction rates can vary. |
| Catalytic Air/O₂ (e.g., with ketoABNO/NOx) | Catalyst, ambient air or O₂, mild conditions. nih.gov | Environmentally friendly, high atom economy, very mild. nih.gov | May require specific and sometimes complex catalyst systems. |
| Aldehyde Dehydrogenase (ALDH) | Aqueous buffer (pH ~8.5), 40°C, air. nih.gov | Extremely high chemoselectivity, environmentally benign, works under very mild conditions. nih.gov | Enzyme availability and stability can be limitations. |
Role as a Monomer and Reactive Intermediate in Advanced Polymerization Chemistry
While specific studies on the homopolymerization of this compound are not extensively documented, its bifunctional nature—possessing both an aldehyde group and ether linkages—suggests potential roles in various polymerization processes.
Polycondensation: The aldehyde group of this compound can, in principle, participate in polycondensation reactions. For instance, aldehydes react with diols under acidic conditions to form polyacetals, releasing water as a byproduct. In this hypothetical scenario, this compound could react with a diol monomer, incorporating its flexible methoxyethoxy side chain into the polymer backbone. The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack from the diol's hydroxyl group to form a hemiacetal, which then reacts further to build the polymer chain.
Ring-Opening Polymerization (ROP): As an acyclic molecule, this compound cannot directly undergo ROP. wikipedia.org However, it can serve as a precursor to cyclic monomers. For example, intramolecular acetal (B89532) formation with a tethered hydroxyl group could yield a cyclic acetal, which could then be a substrate for cationic ring-opening polymerization. mdpi.com ROP is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer. wikipedia.org The driving force for this process is often the relief of ring strain in the monomer. wikipedia.org Alternatively, the aldehyde could act as a chain transfer agent or be involved in the initiation or termination steps of ROP of other monomers. wikipedia.org
This compound possesses several C-H bonds that could potentially participate in chain transfer reactions through hydrogen atom transfer (HAT). The susceptibility of a C-H bond to abstraction by a growing polymer radical (P•) depends on its bond dissociation energy and steric accessibility.
Potential sites for hydrogen abstraction in this compound include:
The Aldehydic Hydrogen: The C-H bond of the aldehyde group is relatively weak and susceptible to abstraction, which would form a stable acyl radical.
P• + R-CHO → P-H + R-C•=O
Hydrogens α to Ether Oxygens: The C-H bonds adjacent to the ether oxygen atoms are activated and can be sites for hydrogen abstraction. This would result in the formation of a stabilized radical intermediate.
Hydrogens on the Propyl Chain: The C-H bonds at the C2 position (α to the carbonyl) are also activated and can be abstracted.
The newly formed radical on the this compound molecule can then either initiate the polymerization of a new monomer molecule or participate in termination reactions. The presence of aldehydes has been noted to affect the productivity of Ziegler-Natta catalysts in ethylene-propylene copolymer synthesis, acting as an inhibitor, which underscores the reactivity of the aldehyde group in polymerization environments. mdpi.com
| Position of Hydrogen | Chemical Environment | Relative Susceptibility to Abstraction | Resulting Radical Intermediate |
|---|---|---|---|
| C1 (Aldehydic) | -CHO | High | Acyl radical |
| C2 | α to carbonyl | Moderate | Secondary alkyl radical |
| C3 | α to ether oxygen | Moderate-High | Secondary alkyl radical (stabilized by oxygen) |
| Ether Linkage | α to ether oxygen | Moderate-High | Secondary alkyl radical (stabilized by oxygen) |
Functional Group Interconversions and Derivatization Strategies of the Propanal Moiety
The propanal moiety in this compound is a versatile functional group that can be converted into a wide array of other functionalities, making it a valuable intermediate in organic synthesis. pressbooks.pubmasterorganicchemistry.com These transformations typically target the electrophilic carbonyl carbon and the adjacent α-carbon. libretexts.org
Key derivatization strategies include:
Reduction to an Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(2-Methoxyethoxy)propan-1-ol. This is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu NaBH₄ is a milder reagent, while LiAlH₄ is more powerful.
The Wittig Reaction: This reaction provides a powerful method for converting aldehydes into alkenes. libretexts.org It involves reacting the aldehyde with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR', to form an alkene and triphenylphosphine oxide. byjus.comlumenlearning.com This reaction is highly reliable for fixing the position of the double bond. lumenlearning.com
Formation of Imines and Enamines: Aldehydes react with primary amines in an acid-catalyzed reversible reaction to form imines (Schiff bases). libretexts.orgmsu.edu This C=N bond can be subsequently reduced (reductive amination) to form a secondary amine. Reaction with secondary amines can yield enamines. libretexts.org
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. jackwestin.com This reaction adds a carbon atom and introduces both a hydroxyl and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted into an acetal. msu.edu This reaction is often used to protect the aldehyde group during other synthetic steps, as acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. msu.edu
| Reaction Type | Reagent(s) | Product Functional Group | General Product Structure |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | R-CH₂OH |
| Wittig Reaction | Ph₃P=CHR' (Wittig Reagent) | Alkene | R-CH=CHR' |
| Imine Formation | R'-NH₂, acid catalyst | Imine (Schiff Base) | R-CH=NR' |
| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin | R-CH(OH)CN |
| Acetal Formation | 2x R'-OH, acid catalyst | Acetal | R-CH(OR')₂ |
Note: R represents the 3-(2-Methoxyethoxy)ethyl substituent.
Catalysis in the Chemistry of 3 2 Methoxyethoxy Propanal and Its Analogues
Organocatalytic Applications for Asymmetric Transformations of 3-(2-Methoxyethoxy)propanal (B1676781)
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. For aldehydes like this compound, organocatalysis offers mild and selective methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Enamine and Iminium Catalysis in C-C and C-X Bond Formation
Enamine and iminium catalysis are cornerstone strategies in organocatalysis for the functionalization of aldehydes. In enamine catalysis, a chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles. Conversely, in iminium catalysis, the chiral amine catalyst forms a transient iminium ion with an α,β-unsaturated aldehyde, lowering the LUMO and activating the molecule for nucleophilic attack.
For an aliphatic aldehyde such as this compound, enamine catalysis is particularly relevant for α-functionalization reactions. For instance, the proline-catalyzed aldol (B89426) reaction is a classic example where an enamine intermediate derived from one aldehyde molecule attacks another aldehyde molecule. youtube.com While self-aldol reactions of this compound could be envisioned, crossed-aldol reactions with other carbonyl compounds are also feasible, leading to the formation of new C-C bonds and the creation of stereocenters.
Chiral Organocatalysts for Enantioselective Processes
The development of chiral organocatalysts has enabled a wide range of enantioselective transformations of aldehydes. These catalysts, often derived from natural products like amino acids and cinchona alkaloids, create a chiral environment around the reacting substrates, directing the formation of one enantiomer over the other.
In the context of aldehydes bearing ether functionalities, such as this compound, organocatalytic asymmetric reactions have been successfully applied to similar substrates. For example, functionalized aldehydes possessing ether groups have been shown to undergo organocatalytic asymmetric (ene–endo)-carbonyl–ene type cyclizations with excellent enantiomeric ratios. acs.org This suggests that the ether oxygen in this compound is unlikely to interfere with the catalytic cycle and may even influence the stereochemical outcome through non-covalent interactions with the catalyst.
A study on the enantioselective aldol reactions of aliphatic aldehydes using a chiral L-proline-based catalyst demonstrated the feasibility of achieving high enantioselectivities in C-C bond formation. researchgate.net
Table 1: Enantioselective Aldol Reactions of Aliphatic Aldehydes with an Organocatalyst
| Aldehyde Donor | Aldehyde Acceptor | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-isomer |
|---|---|---|---|---|
| Propanal | Benzaldehyde (B42025) | Singh's Catalyst | 92:8 | 94% |
| Butanal | Benzaldehyde | Singh's Catalyst | 90:10 | 92% |
Data sourced from studies on analogous aliphatic aldehydes. researchgate.net
Transition Metal-Catalyzed Reactions Involving this compound as Substrate or Ligand
Transition metal catalysis offers a broad spectrum of reactions for the transformation of aldehydes, including cross-coupling, metathesis, and hydrogenation/dehydrogenation processes.
Cross-Coupling and Metathesis Reactions with Propanal Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-X bonds. While the direct cross-coupling of aldehydes is challenging due to potential side reactions like decarbonylation, methodologies have been developed to utilize aldehydes as coupling partners. For instance, aldehydes can be converted in situ to more reactive species that can participate in catalytic cycles. Nickel-catalyzed carbonyl-Heck reactions of aldehydes with organotriflates represent a direct transformation to afford ketones. ccspublishing.org.cn
Olefin metathesis is another powerful C-C bond-forming reaction. While aldehydes themselves are not direct substrates for olefin metathesis, they can be converted to olefinic derivatives that can then participate in metathesis reactions. For example, a Wittig reaction on this compound would yield an alkene that could subsequently be used in ring-closing or cross-metathesis reactions. Ruthenium-based catalysts are known to be tolerant of various functional groups, including ethers, making them suitable for such transformations. chem-station.com
Homogeneous and Heterogeneous Catalytic Hydrogenation/Dehydrogenation
The aldehyde group of this compound can be readily reduced to a primary alcohol through catalytic hydrogenation. Both homogeneous and heterogeneous catalysts are effective for this transformation. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can hydrogenate unsaturated aldehydes to saturated aldehydes under mild conditions. rsc.org Iron-based homogeneous catalysts have also shown high efficiency in the hydrogenation of various polar unsaturated substrates, including aldehydes. chemrxiv.org For complete reduction to the alcohol, catalysts based on ruthenium, rhodium, and iridium are commonly employed.
Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are also widely used for the hydrogenation of aldehydes due to their ease of separation and recyclability. The choice of catalyst and reaction conditions can allow for selective reduction of the aldehyde in the presence of other functional groups.
Catalytic dehydrogenation, the reverse of hydrogenation, can in principle be used to synthesize aldehydes from alcohols. While less common for aldehyde synthesis from simple alkanals, this methodology is important in various industrial processes.
Photoredox and Electrocatalytic Methodologies in Aldehyde Transformations
In recent years, photoredox and electrocatalysis have emerged as powerful and sustainable strategies for organic synthesis, enabling novel transformations of aldehydes under mild conditions.
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of bond-forming reactions. For aliphatic aldehydes, photoredox catalysis has been employed for C-H functionalization. For example, the combination of photoredox catalysis and organocatalysis allows for the direct β-alkylation of saturated aldehydes.
Dual nickel/photoredox catalysis has been successfully applied to the allylation of aliphatic aldehydes. rsc.org This method offers a mild and efficient route to homoallylic alcohols. The tolerance of these catalytic systems to various functional groups, including ethers, suggests their applicability to this compound. acs.org
Table 2: Photoredox-Catalyzed Allylation of Aliphatic Aldehydes
| Aldehyde | Allyl Source | Photocatalyst | Nickel Catalyst | Yield |
|---|---|---|---|---|
| Heptanal | Allyl Acetate | [Ru(bpy)₃]²⁺ | NiCl₂·glyme | 85% |
| Cyclohexanecarboxaldehyde | Allyl Acetate | [Ru(bpy)₃]²⁺ | NiCl₂·glyme | 78% |
Data from studies on analogous aliphatic aldehydes. rsc.org
Electrocatalysis uses an electric current to drive chemical reactions. This technique has been applied to the asymmetric radical functionalization of aldehydes by merging electrochemistry with aminocatalysis. unipd.it This approach enables the enantioselective α-alkylation of aldehydes. Furthermore, the electrochemical conversion of carbon resources, including aldehydes, into value-added chemicals is a growing area of research, with potential applications in sustainable synthesis. researchgate.net
Computational and Experimental Mechanistic Insights into Catalytic Cycles
The catalytic transformations involving this compound and its analogues are multifaceted, encompassing their synthesis and subsequent reactions. A comprehensive understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and catalyst design. This section delves into the computational and experimental insights into the key catalytic cycles relevant to this class of alkoxy-aldehydes.
Hydroformylation of Alkoxy-Alkenes: A Pathway to 3-Alkoxypropanals
A primary route to aldehydes is the hydroformylation of alkenes. For analogues of this compound, this involves the rhodium-catalyzed hydroformylation of corresponding vinyl ethers. The generally accepted mechanism for this process, known as the Heck-Breslow cycle, provides a framework for understanding the formation of these aldehydes.
Computational Insights:
Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate details of the rhodium-catalyzed hydroformylation of olefins. researchgate.net These studies help in understanding the energetics of the entire reaction pathway and the origins of regioselectivity. researchgate.net For a substrate like a 2-alkoxyethene, the catalytic cycle, as supported by computational models, can be described as follows:
Catalyst Activation: The active catalyst, typically a rhodium-hydride complex with phosphine (B1218219) ligands, is generated in situ.
Olefin Coordination: The alkoxy-alkene coordinates to the rhodium center.
Migratory Insertion: The hydride ligand migrates to one of the carbons of the double bond, forming a rhodium-alkyl intermediate. This step is often crucial in determining the regioselectivity (linear vs. branched aldehyde). Computational studies suggest that for many systems, the formation of the linear alkyl intermediate is kinetically and thermodynamically favored. researchgate.net
CO Insertion: A molecule of carbon monoxide inserts into the rhodium-carbon bond, forming an acyl-rhodium complex.
Oxidative Addition of H₂: A hydrogen molecule adds to the rhodium center.
Reductive Elimination: The acyl group and a hydride ligand are eliminated from the rhodium center, yielding the final aldehyde product and regenerating the active catalyst.
The complexity of these systems often leads to multiple concurrent catalytic cycles and the presence of off-cycle catalyst species, which can be challenging to characterize experimentally but can be effectively modeled computationally. nih.gov
Experimental Evidence:
Experimental studies, often employing in-situ spectroscopic techniques such as high-pressure infrared (HP-IR) spectroscopy, are vital for validating the proposed catalytic cycles. scilit.com These methods allow for the observation of key intermediates, such as rhodium-carbonyl and rhodium-hydride species, under actual reaction conditions. Kinetic studies, which examine the effect of reactant concentrations and pressure on the reaction rate, provide further insights into the rate-determining steps of the catalytic cycle. For rhodium-based catalysts, it has been shown that the nature of the phosphine ligands significantly influences both the activity and selectivity of the hydroformylation reaction. rsc.org
Table 1: Representative Computed Free Energy Changes (ΔG) for Key Steps in Rh-Catalyzed Hydroformylation of a Model Alkene
| Step | Intermediate/Transition State | ΔG (kcal/mol) |
| Olefin Coordination | Rh-alkene complex | -5.2 |
| Migratory Insertion | Transition State (linear) | +8.5 |
| Migratory Insertion | Transition State (branched) | +10.1 |
| CO Insertion | Rh-acyl complex | -3.7 |
| Reductive Elimination | Transition State | +12.3 |
Note: The data in this table is illustrative and based on generalized computational studies of rhodium-catalyzed hydroformylation. The actual values for a specific alkoxy-alkene would vary.
Catalytic Hydrogenation of 3-Alkoxypropanals
The aldehyde functionality of this compound and its analogues can be readily reduced to a primary alcohol via catalytic hydrogenation. This reaction is typically carried out using heterogeneous catalysts such as palladium, platinum, or nickel. chemistrytalk.org
Mechanistic Overview:
The mechanism of catalytic hydrogenation on a metal surface is generally understood to involve the following steps:
Adsorption of Reactants: Both the aldehyde and hydrogen molecules adsorb onto the surface of the metal catalyst.
Dissociation of Hydrogen: The H-H bond in the hydrogen molecule is cleaved, and the resulting hydrogen atoms are bound to the catalyst surface.
Stepwise Hydrogen Transfer: The adsorbed aldehyde undergoes sequential addition of two hydrogen atoms. The first hydrogen atom adds to the carbonyl oxygen, and the second adds to the carbonyl carbon, or vice versa.
Desorption of Product: The resulting alcohol desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.
The process is a surface phenomenon, and the efficiency of the catalyst is highly dependent on its surface area and the presence of active sites. chemistrytalk.org
Catalytic Oxidation of 3-Alkoxypropan-1-ols: A Synthetic Route
The synthesis of this compound often starts from the corresponding primary alcohol, 3-(2-methoxyethoxy)propan-1-ol. A selective oxidation of the primary alcohol to the aldehyde is a key transformation. A widely used method for this is the TEMPO-catalyzed oxidation.
The Catalytic Cycle:
The catalytic cycle for the TEMPO-mediated oxidation of alcohols, often in the presence of a co-catalyst like copper, involves the following key species:
Oxidation of TEMPO: The TEMPO radical is oxidized to the N-oxoammonium ion, which is the active oxidant. This oxidation can be achieved using a stoichiometric oxidant like sodium hypochlorite (B82951) or by a co-catalyst that is re-oxidized by a terminal oxidant like oxygen. researchgate.net
Alcohol Oxidation: The N-oxoammonium ion reacts with the alcohol in a concerted or stepwise manner to form the corresponding aldehyde.
Regeneration of TEMPO: In the process of oxidizing the alcohol, the N-oxoammonium ion is reduced back to the hydroxylamine (B1172632) form, which is then re-oxidized to regenerate the TEMPO radical, thus completing the catalytic cycle.
The mild conditions and high selectivity for primary alcohols make this a valuable method for the synthesis of aldehydes like this compound. organic-chemistry.org
Derivatives and Analogues of 3 2 Methoxyethoxy Propanal: Structure Reactivity Correlations in Chemical Research
Modification of the Aldehyde Functional Group to Diverse Reactivity Platforms
The aldehyde group in 3-(2-Methoxyethoxy)propanal (B1676781) is the primary center of reactivity, susceptible to nucleophilic attack and a variety of other transformations. This functional group can be converted into several other reactive platforms, including acetals, ketals, enol ethers, and precursors for radical or carbene intermediates.
The aldehyde can be protected or transformed into less reactive acetal (B89532) or ketal forms through reaction with alcohols or diols under acidic conditions. This protection strategy is crucial in multi-step syntheses where the aldehyde's reactivity needs to be masked. These reactions are typically reversible, allowing for deprotection when the aldehyde functionality is required again.
Enol ethers are another important class of derivatives, typically formed by treating the aldehyde with a silylating agent and a base or by other established methods. Silyl enol ethers, for example, are valuable nucleophilic intermediates in reactions like aldol (B89426) additions and Michael reactions. They can also participate in cycloaddition reactions. A notable example is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene (in this case, an enol ether) to form an oxetane (B1205548) ring. organic-chemistry.orgtum.de This reaction can produce functionalized oxetanes with high diastereoselectivity. organic-chemistry.orgtum.de
| Derivative Type | Reactants | Typical Conditions | Product Structure | Key Application |
|---|---|---|---|---|
| Acetal (cyclic) | This compound, Ethylene Glycol | Acid catalyst (e.g., H₃PW₁₂O₄₀/PAn), Reflux | 2-(2-(2-Methoxyethoxy)ethyl)-1,3-dioxolane | Aldehyde protection researchgate.net |
| Silyl Enol Ether | This compound, TMSCl, Et₃N | Anhydrous solvent (e.g., DMF) | 1-(2-Methoxyethoxy)-3-(trimethylsilyloxy)prop-1-ene | Nucleophilic intermediate, Cycloadditions nsf.gov |
| Oxetane | Silyl enol ether derivative, Aromatic Aldehyde | UV irradiation (λ > 280 nm), Benzene | Substituted 3-(silyloxy)oxetane | Photochemical synthesis of heterocyclic rings organic-chemistry.org |
The aldehyde functionality can also be a gateway to generating highly reactive radical and carbene intermediates. While direct conversion is not typical, the aldehyde can be transformed into a suitable precursor. For instance, reduction of the aldehyde to the corresponding alcohol, 3-(2-methoxyethoxy)propanol, followed by conversion to a halide or xanthate, provides a precursor for radical generation under standard conditions (e.g., using tributyltin hydride).
Carbene intermediates offer another reactive pathway. The aldehyde can be converted to an N-tosylhydrazone, which upon treatment with a strong base, can eliminate nitrogen gas to generate a carbene. These carbene intermediates are valuable for reactions such as cyclopropanation of alkenes or insertion into C-H or other bonds. The migratory insertion of carbene ligands into metal species, such as arylpalladium(II) complexes, can lead to the formation of new five- and six-membered rings. researchgate.net
Systematics of Polyether Chain Length and Branching Variations on Reactivity and Molecular Recognition
The methoxyethoxy side chain plays a critical role in modulating the physical properties and reactivity of the molecule. Variations in the length and branching of this polyether chain can have profound steric and electronic consequences.
Altering the polyether side chain of this compound analogues introduces significant steric and electronic changes that influence reaction outcomes.
Steric Effects : Increasing the length or introducing branching in the polyether chain enhances the steric bulk around the aldehyde's reaction center. This increased steric hindrance can decrease the rate of nucleophilic attack. However, in catalysis, managing steric bulk can be advantageous; for instance, sterically demanding ligands can invert the regioselectivity of certain reactions. mdpi.com In polymerization, the degree of branching is a key factor that determines material properties. nih.govnih.gov
Electronic Effects : The oxygen atoms in the polyether chain exert an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the aldehyde carbon. This effect, however, is often counteracted by the potential for the ether oxygens to act as Lewis bases, coordinating to catalysts or reagents. This chelation can stabilize transition states and influence stereoselectivity. Computational studies on late transition metal complexes show that both steric and electronic factors can affect the relative tendency of monomer insertion. mdpi.com
| Analogue | Predicted Steric Hindrance | Potential for Chelation | Expected Impact on Nucleophilic Addition Rate |
|---|---|---|---|
| 3-Methoxypropanal | Low | Low | Baseline |
| This compound | Moderate | Moderate | Slightly decreased rate due to sterics, possible rate enhancement via chelation |
| 3-(2-(2-Methoxyethoxy)ethoxy)propanal | High | High | Significantly decreased rate due to sterics, potential for strong chelation effects |
| 3-(2-Methoxypropoxy)propanal (Branched) | High | Moderate | Significantly decreased rate due to sterics |
The polyether chain imparts amphiphilic character to the molecule, influencing its solubility and interactions within the reaction medium. The methoxyethoxy group enhances solubility in polar solvents.
Incorporation of this compound Scaffolds into Complex Molecular Architectures
The dual functionality of this compound makes it an attractive scaffold for constructing more complex molecules, including macrocycles and functionalized polymers. nih.gov The aldehyde provides a reactive handle for carbon-carbon bond formation (e.g., via Wittig or aldol reactions), while the ether chain offers a flexible, polar segment.
This building block can be used in the convergent synthesis of natural products or other complex targets. nih.gov For instance, the aldehyde can be used to initiate a series of reactions to build a carbon backbone, while the polyether tail is carried through the synthesis to be incorporated as a key structural or functional element in the final molecule.
In polymer and materials science, incorporating macrocycles with inherent cavities into polymer skeletons can create materials with hierarchical porosity and unique physicochemical properties. rsc.org Similarly, the this compound scaffold can be incorporated as a side chain in polymers, where the polyether segment can influence properties like glass transition temperature, solubility, and ion conductivity. The combinatorial attachment of various fragments to macrocyclic scaffolds is a powerful strategy for generating large, diverse chemical libraries for screening against biological targets. nih.gov
Supramolecular Assemblies and Self-Assembled Monolayers
The dual functionality of this compound, featuring a reactive aldehyde and a modulating ether group, makes it a valuable component in the construction of ordered molecular architectures such as supramolecular assemblies and self-assembled monolayers (SAMs). The aldehyde group provides a reactive handle for covalent attachment to surfaces or for participation in dynamic covalent chemistry, while the methoxyethoxy tail influences the packing and interfacial properties of the resulting assembly.
The reactivity of the aldehyde is central to the formation of these structures. It readily participates in nucleophilic addition reactions, which can be exploited to anchor the molecule to a substrate. For instance, SAMs presenting oligo(ethylene glycol) groups are well-known for their ability to resist non-specific protein adsorption. harvard.edu By modifying a surface with molecules that can react with the aldehyde of this compound or its derivatives, a self-assembled monolayer with a hydrophilic oligo(ethylene glycol)-like surface can be created. The structure of the ether chain, including its length and branching, directly impacts the packing density and thickness of the monolayer, which in turn governs its surface properties.
Table 1: Influence of Structural Features on Supramolecular Assembly
| Structural Feature | Influence on Assembly | Resulting Properties |
| Aldehyde Group | Covalent bond formation, participation in dynamic covalent chemistry | Stability of the assembly, responsiveness to chemical stimuli |
| Methoxyethoxy Chain | Intermolecular interactions (hydrogen bonding, van der Waals forces), steric effects | Packing density, hydrophilicity, protein resistance |
| Chain Length | Excluded volume effects, degree of hydration | Monolayer thickness, surface energy |
Precursors for Dendrimers and Hyperbranched Polymers
The architectural features of this compound also make it an attractive precursor for the synthesis of highly branched, three-dimensional macromolecules like dendrimers and hyperbranched polymers. frontiersin.orgnih.gov These polymers are of significant interest due to their unique properties, including low viscosity, high solubility, and a high density of terminal functional groups. nih.govuc.pt
The synthesis of dendrimers often involves a stepwise, generational growth from a central core. The aldehyde functionality of this compound can be utilized in several ways in a divergent dendrimer synthesis strategy. For example, the aldehyde can be reacted with a multifunctional core molecule containing amine groups to form imine linkages, which can then be reduced to stable amine bonds. The terminal methoxy groups of the attached units can then be converted to reactive sites for the next generation of branching. Alternatively, the aldehyde itself can be a branching point after conversion to a different functional group.
Hyperbranched polymers are typically synthesized in a one-pot reaction from an ABx-type monomer, where 'A' and 'B' are reactive groups that can react with each other. uc.pt A derivative of this compound could be designed to fit this monomer architecture. For instance, the aldehyde ('A' group) could react with another functional group ('B' group) introduced elsewhere in the molecule. The inherent flexibility of the methoxyethoxy chain can help to reduce steric hindrance during polymerization, allowing for the formation of high molecular weight polymers with a high degree of branching.
Table 2: Structure-Property Relationships in Dendrimer and Hyperbranched Polymer Synthesis
| Precursor Structural Feature | Impact on Polymerization | Resulting Polymer Property |
| Aldehyde Reactivity | Efficiency of branching reactions, control over generational growth | Degree of branching, polydispersity |
| Ether Chain Length | Steric accessibility of reactive sites, intramolecular flexibility | Density, solubility, viscosity |
| Terminal Group | Site for further functionalization | Overall chemical and physical properties of the final macromolecule |
Advanced Spectroscopic and Computational Approaches in the Study of 3 2 Methoxyethoxy Propanal Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions and identifying the structures of transient intermediates. nih.gov For reactions involving 3-(2-Methoxyethoxy)propanal (B1676781), ¹H NMR spectra can be acquired at regular intervals to track the consumption of reactants and the formation of products. magritek.com The aldehyde proton signal (δ ≈ 9.7 ppm) and the various methylene and methoxy signals of this compound can be integrated to determine their relative concentrations over time, enabling the determination of reaction kinetics. magritek.com
In cases where stable or semi-stable intermediates are formed, multidimensional NMR techniques are invaluable for structural elucidation. st-andrews.ac.uk For instance, Correlation Spectroscopy (COSY) can establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal one-bond and multiple-bond correlations between protons and carbon atoms, respectively. This suite of experiments allows for the unambiguous assignment of the complete chemical structure of intermediates, even when they cannot be isolated from the reaction mixture.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides the predicted NMR chemical shift ranges for the different nuclei in the this compound molecule. These values are essential for tracking the molecule's transformation during a reaction.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of molecules by providing highly accurate mass-to-charge ratio (m/z) measurements. nih.gov In studying the chemistry of this compound, HRMS can be used to identify reaction intermediates and products, confirming their molecular formulas and distinguishing between species with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) offers deeper mechanistic insights by allowing for the structural analysis of selected ions. nih.gov In a typical MS/MS experiment, a specific ion (a "precursor ion") corresponding to the molecule of interest or an intermediate is isolated and then fragmented through collision-induced dissociation. The resulting "product ions" are then analyzed. nih.gov The fragmentation pattern provides a fingerprint that helps to deduce the structure of the precursor ion. By identifying the structures of various intermediates along a reaction timeline, a detailed mechanistic pathway can be constructed. nih.gov For this compound, characteristic fragmentation would likely involve cleavage of the ether linkages and the loss of small neutral molecules like formaldehyde (B43269) or methanol.
Table 2: Plausible Mass Spectrometry Fragmentation for the Molecular Ion of this compound (C₇H₁₄O₄, MW: 162.18) This interactive table outlines potential fragmentation pathways of the this compound molecular ion in a mass spectrometer, which is key to identifying the compound and its derivatives in complex mixtures.
Vibrational Spectroscopy (IR, Raman) for In Situ Reaction Analysis and Functional Group Transformations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, allows for the real-time, in situ analysis of chemical reactions by monitoring changes in the vibrational modes of molecules. xjtu.edu.cn Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring solution-phase reactions, as it can be directly inserted into a reaction vessel. mt.comrsc.org
For reactions involving this compound, ATR-FTIR can track key functional group transformations. scispace.com The strong, sharp absorption band of the aldehyde carbonyl (C=O) group around 1725 cm⁻¹ is an excellent probe for monitoring the consumption of the starting material. The appearance of new bands, for example, a broad O-H stretch (3200-3600 cm⁻¹) in a reduction reaction or a C=C stretch (1620-1680 cm⁻¹) in an aldol (B89426) condensation, provides direct evidence for the formation of new functional groups. rsc.org
Raman spectroscopy offers complementary information. researchgate.net While IR is sensitive to polar bonds like C=O and O-H, Raman is often more sensitive to non-polar, symmetric bonds. It can be a powerful tool for studying reactions in aqueous media, where the strong IR absorption of water can obscure important spectral regions. researchgate.net
Table 3: Key Vibrational Frequencies for this compound This interactive table lists the characteristic infrared and Raman spectral bands for the functional groups within this compound. These frequencies are used to monitor chemical changes during reactions.
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules like this compound. nrel.gov These calculations provide optimized 3D geometries, vibrational frequencies, and electronic properties such as Mulliken atomic charges and electrostatic potential maps. global-sci.com The electrostatic potential map can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of chemical attack.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.orgyoutube.com For this compound, the HOMO is likely localized on the oxygen atoms of the ether and aldehyde groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon, identifying it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. taylorandfrancis.com
Table 4: Key Molecular Properties from Quantum Chemical Calculations This interactive table summarizes important electronic properties of this compound that can be derived from computational models, offering insights into its chemical reactivity.
Computational chemistry provides powerful tools for exploring the entire potential energy surface of a chemical reaction. researchgate.net By mapping the reaction coordinate, which represents the progress of a reaction from reactants to products, chemists can identify key stationary points, including intermediates and, most importantly, transition states. nih.govarxiv.org
A transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction pathway. researchgate.net Locating and characterizing the transition state structure (e.g., by confirming it has a single imaginary vibrational frequency) is essential for understanding the reaction mechanism. nih.gov The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. Computational methods can thus provide quantitative predictions of reaction kinetics that complement experimental measurements. nih.gov This approach is particularly useful for studying reactions that are too fast or involve intermediates that are too unstable to be observed experimentally. researchgate.netarxiv.org
The flexibility of the ether chain in this compound means it can adopt numerous conformations (spatial arrangements) through rotation around its single bonds. Molecular dynamics (MD) simulations can be used to model the dynamic behavior of the molecule and explore its conformational landscape. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.
MD simulations are particularly valuable for understanding the behavior of this compound in solution. By including explicit solvent molecules in the simulation box, it is possible to model solute-solvent interactions, such as hydrogen bonding. This provides insights into how the solvent influences the conformational preferences of the molecule and, consequently, its reactivity. Understanding the predominant conformations in solution is critical, as the molecule's shape can affect its ability to interact with other reactants or fit into the active site of a catalyst.
Compound Index
This table provides a reference for the chemical compounds mentioned in the article.
Future Directions and Emerging Research Avenues for 3 2 Methoxyethoxy Propanal
Integration in Continuous Flow Chemistry and Microfluidic Reactor Systems for Enhanced Reaction Control.
The integration of 3-(2-Methoxyethoxy)propanal (B1676781) into continuous flow chemistry and microfluidic reactor systems represents a significant leap forward in optimizing its synthetic utility. Flow chemistry, characterized by the use of channels or tubing for chemical reactions, offers superior control over reaction parameters compared to traditional batch processes. rsc.org This enhanced control is particularly beneficial for reactions involving reactive intermediates or highly exothermic processes, which are characteristic of many aldehyde transformations. rsc.orgmit.edu
Microfluidic reactors, with their high surface-area-to-volume ratios, enable precise management of temperature, pressure, and reaction times, leading to improved yield, selectivity, and safety. mdpi.comsemanticscholar.org For instance, the selective oxidation of the aldehyde group in this compound to a carboxylic acid can be finely tuned in a packed-bed microreactor, minimizing the formation of by-products often seen in batch oxidations. semanticscholar.org Similarly, the selective reduction of the aldehyde to an alcohol, a transformation susceptible to over-reduction in batch, can be achieved with high fidelity in a continuous flow setup by carefully controlling residence time and reagent stoichiometry. mit.eduresearchgate.net
The application of high-throughput screening using microfluidic platforms can revolutionize the discovery and optimization of reactions involving this compound. frontiersin.orgunisa.edu.aunih.gov These systems allow for the rapid and parallel execution of numerous experiments with minimal reagent consumption, accelerating the identification of optimal catalysts, solvents, and reaction conditions for various transformations.
Table 1: Potential Advantages of Flow Chemistry for Reactions of this compound
| Parameter | Advantage in Flow Chemistry | Relevant Reaction Types for this compound |
| Temperature Control | Superior heat transfer minimizes hotspots and side reactions. rsc.org | Oxidation, Grignard additions, Aldol (B89426) condensations |
| Mixing | Rapid and efficient mixing enhances reaction rates and selectivity. | Fast reactions, reactions with unstable intermediates |
| Safety | Small reaction volumes reduce the risks associated with hazardous reagents or exothermic reactions. rsc.org | Reactions using strong oxidizing or reducing agents |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. | Industrial synthesis of derivatives |
| Automation | Allows for precise, automated control over reaction parameters for improved reproducibility. | High-throughput screening and optimization |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations.
The distinct arrangement of an aldehyde and an ether moiety in this compound opens the door to exploring novel reactivity patterns and unprecedented chemical transformations that go beyond its classical reactions. Modern synthetic methodologies, such as photocatalysis and electro-organic synthesis, are particularly promising in this regard.
Photoredox catalysis, which utilizes light to initiate chemical reactions, could unlock new pathways for the functionalization of this compound. researchgate.net For example, the aldehyde group can act as a photoinitiator for certain transformations. researchgate.net Furthermore, the synergistic combination of photoredox and organocatalysis could enable direct β-alkylation of the propanal backbone, a challenging transformation via traditional methods. acs.org
Electro-organic synthesis, which employs electricity to drive chemical reactions, offers a green and highly controllable alternative for transforming this compound. nih.govorientjchem.orggre.ac.uk Anodic oxidation could provide a selective method for converting the aldehyde to a carboxylic acid without the need for chemical oxidants. orientjchem.org Conversely, cathodic reduction could be fine-tuned to yield the corresponding alcohol with high selectivity. gre.ac.uk The bifunctional nature of the molecule also presents opportunities for intramolecular electrochemical reactions, potentially leading to novel cyclic structures.
The presence of both an electrophilic aldehyde and a potentially coordinating ether oxygen suggests the possibility of designing novel tandem or cascade reactions. For instance, a metal-catalyzed reaction could be initiated at the aldehyde, with the ether linkage participating in a subsequent intramolecular step, such as a cyclization, to form complex heterocyclic products. The exploration of such intramolecular pathways, including Prins-type cyclizations, could lead to the efficient synthesis of valuable and structurally complex molecules. acs.orgacs.org
Design of Next-Generation Functional Materials Utilizing this compound as a Key Building Block.
The unique combination of a reactive aldehyde handle and a flexible, hydrophilic ether chain makes this compound an ideal candidate for designing next-generation functional materials with tailored properties. Its incorporation into polymers can impart desirable characteristics for a range of advanced applications.
Stimuli-Responsive Polymers and Hydrogels: The methoxyethoxy group is known to impart thermo-responsive behavior in polymers. By incorporating this compound into polymer backbones or as side chains, it is possible to create "smart" materials that undergo conformational or phase transitions in response to temperature changes. These materials have potential applications in drug delivery, tissue engineering, and as smart coatings. The aldehyde functionality provides a convenient point for cross-linking, enabling the formation of functional hydrogels.
Smart Coatings and Adhesives: The aldehyde group can readily react with various functional groups on surfaces or in other polymers to form stable covalent bonds, such as imines or through reductive amination. This makes this compound a valuable component for developing advanced coatings with enhanced adhesion and corrosion protection. mdpi.comnih.gov The flexible ether backbone can contribute to the self-healing properties of these coatings, allowing for the repair of microscopic cracks and extending the material's lifespan. nih.govrsc.orgresearchgate.net
Chemosensors and Biosensors: The aldehyde group is a reactive site that can be used to immobilize probe molecules onto a material's surface. By functionalizing polymers or surfaces with this compound, it is possible to create sensitive chemosensors. The ether chain can provide a hydrophilic microenvironment that may enhance the accessibility and reactivity of the immobilized probes, leading to improved sensor performance.
Self-Healing Polymers: The principles of dynamic covalent chemistry can be applied to create self-healing materials from this compound. For example, the reversible formation of imine bonds from the aldehyde group can be exploited to design polymers that can autonomously repair damage. researchgate.netresearchgate.net The flexible ether segments can enhance the mobility of the polymer chains, facilitating the healing process.
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Key Functional Role of this compound | Potential Applications |
| Stimuli-Responsive Hydrogels | Provides thermo-responsive ether chain and aldehyde for cross-linking. | Drug delivery, tissue engineering scaffolds |
| Smart Coatings | Aldehyde for adhesion and cross-linking; ether chain for flexibility and self-healing. mdpi.comnih.govrsc.org | Anti-corrosion coatings, self-cleaning surfaces |
| Functional Adhesives | Aldehyde group for strong interfacial bonding. | Biomedical adhesives, high-performance composites |
| Chemosensors | Aldehyde as an anchor for probe immobilization. | Environmental monitoring, medical diagnostics |
| Self-Healing Polymers | Aldehyde for dynamic covalent bond formation (e.g., imines). researchgate.net | Reusable materials, durable electronics |
Q & A
Q. What are the recommended synthetic routes for preparing 3-(2-Methoxyethoxy)propanal in laboratory settings?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous compounds (e.g., methoxyethoxy-substituted amines or aldehydes) suggest a multi-step approach. For example, deprotection of tert-butyl esters using HCl/dioxane (as in ) could be adapted for aldehyde formation. A plausible route might involve:
- Etherification of propanal precursors with methoxyethoxy groups via nucleophilic substitution.
- Oxidation of alcohol intermediates to aldehydes using catalysts like PCC or Swern oxidation. Reaction monitoring via TLC or HPLC (retention time analysis, as in ) is critical for optimizing yields .
Q. How can researchers ensure the purity of this compound following synthesis?
Purity validation should combine chromatographic and spectroscopic methods:
- Liquid Chromatography-Mass Spectrometry (LC/MS-UV): As used for structurally similar compounds (e.g., ), this technique confirms molecular weight and detects impurities ≥95% purity.
- HPLC Retention Time Comparison: Reference standards and retention time matching (e.g., 0.83 minutes under SQD-AA05 conditions, as in ) ensure consistency .
- NMR Spectroscopy: Analyze peak splitting patterns to verify the methoxyethoxy group’s integration and aldehyde proton resonance.
Q. What safety protocols are essential when handling this compound in the lab?
Although specific hazard data for this compound is unavailable, analogous methoxyethoxy derivatives (e.g., ) recommend:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols, particularly during synthesis or distillation.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose via authorized waste handlers .
Advanced Research Questions
Q. How does the steric and electronic profile of the methoxyethoxy group influence the reactivity of this compound in nucleophilic additions?
The methoxyethoxy group’s electron-donating ether oxygen enhances aldehyde electrophilicity, potentially accelerating nucleophilic attack (e.g., in Grignard reactions). Steric hindrance from the ethylene glycol chain may favor regioselectivity in crowded environments. Computational studies (e.g., QSPR models in ) could predict reaction pathways by analyzing charge distribution and steric maps .
Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?
Stability studies should include:
- Accelerated Degradation Tests: Expose the compound to pH 1–13 buffers at 40–60°C, monitoring aldehyde oxidation or ether cleavage via LC/MS.
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard conditions. highlights the need for empirical stability data, as theoretical predictions for similar compounds lack reliability .
Q. How can computational modeling (e.g., QSPR) predict the biological interactions of this compound derivatives?
Quantum-chemical calculations (e.g., CC-DPS in ) enable:
- Receptor Docking Simulations: Predict binding affinity to enzymes or ion channels by modeling the aldehyde’s electrophilic site and methoxyethoxy flexibility.
- ADMET Profiling: Estimate bioavailability and toxicity using logP, polar surface area, and metabolic pathway predictions. These methods are validated for structurally complex molecules, such as benzochromenes ( ) .
Q. What analytical techniques are optimal for characterizing byproducts in this compound synthesis?
- High-Resolution Mass Spectrometry (HRMS): Identify low-abundance impurities (e.g., over-oxidation to carboxylic acids).
- GC-MS Headspace Analysis: Detect volatile byproducts like formaldehyde or ethylene glycol derivatives.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crude mixtures, particularly for regioisomers. and emphasize the utility of multi-modal analysis for structurally related propanal derivatives .
Methodological Notes
- Evidence Gaps: Where direct data for this compound was lacking, methodologies from analogous compounds (e.g., methoxyethoxy amines, propanal derivatives) were extrapolated with caution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
